molecular formula C6H6N2OS B6353032 6-Hydroxy-thionicotinamide, 95% CAS No. 29332-51-2

6-Hydroxy-thionicotinamide, 95%

Cat. No. B6353032
CAS RN: 29332-51-2
M. Wt: 154.19 g/mol
InChI Key: HUDSATIDEVYRRS-UHFFFAOYSA-N
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Description

6-Hydroxy-thionicotinamide, also known as 6-HTN, is a chemical compound with the molecular formula C6H6N2OS . It belongs to the thioamide family, which contains a sulfur atom attached to the nitrogen atom in the amide group. 6-HTN is a derivative of nicotinamide, which is an essential vitamin for human health.


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-thionicotinamide consists of a pyridine ring with a thioamide group and a hydroxyl group . The molecular weight is 154.19 g/mol . The InChIKey, a unique identifier for chemical substances, is HUDSATIDEVYRRS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Hydroxy-thionicotinamide has a molecular weight of 154.19 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 154.02008399 g/mol . The topological polar surface area is 87.2 Ų .

Scientific Research Applications

Alzheimer’s Disease Research

6-Hydroxy-thionicotinamide has been used in research related to Alzheimer’s disease. It has been found to possess cognitive-improving abilities and antioxidant properties in different rodent models of Alzheimer’s disease . The compound has been used in studies to evaluate its impact on memory deterioration, anxiety, and oxidative stress in the scopolamine-induced zebrafish model of Alzheimer’s disease .

Memory Enhancement

Research has shown that 6-Hydroxy-thionicotinamide can have a positive impact on memory. In a study, it was found to attenuate scopolamine-induced memory impairment in zebrafish . This suggests that the compound could potentially be used in the development of treatments for memory-related disorders.

Anxiety Reduction

6-Hydroxy-thionicotinamide has been found to reduce anxiety-like behavior in zebrafish models. In a study, it was shown to attenuate scopolamine-induced anxiety-like behavior . This indicates that the compound could potentially be used in the development of treatments for anxiety disorders.

Oxidative Stress Reduction

The compound has been found to reduce oxidative stress in the brain of zebrafish . Oxidative stress is a major factor in many neurodegenerative diseases, so this property of 6-Hydroxy-thionicotinamide could potentially be harnessed in the development of treatments for these conditions.

Acetylcholinesterase Activity Reduction

6-Hydroxy-thionicotinamide has been found to reduce the activity of acetylcholinesterase in the brain of zebrafish . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. By reducing the activity of this enzyme, 6-Hydroxy-thionicotinamide could potentially enhance cognitive function.

NADK Inhibition

6-Hydroxy-thionicotinamide has been identified as a lead compound in the development of inhibitors for NADK, a potential drug target in cancer research . This suggests that the compound could potentially be used in the development of cancer treatments.

Future Directions

While there is limited information on 6-Hydroxy-thionicotinamide, studies on related compounds suggest potential applications in cancer treatment . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 6-Hydroxy-thionicotinamide. Further studies could also explore its potential therapeutic applications, particularly in the context of cancer treatment.

Mechanism of Action

Target of Action

6-Hydroxy-thionicotinamide (6-HTN) is a derivative of nicotinamide. Its primary target is Glyceraldehyde-3-phosphate dehydrogenase , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, converting glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate.

Mode of Action

. This interaction could lead to changes in the metabolic processes within the cell, affecting energy production and other biochemical reactions.

Biochemical Pathways

6-HTN is involved in the hybrid pathway for nicotine catabolism in bacteria . The hybrid pathway conforms with the pyridine pathway in the steps from nicotine to 6-hydroxy-pseudooxynicotine. .

Result of Action

. These effects suggest that 6-HTN could have potential therapeutic applications, particularly in the context of neurodegenerative disorders.

Action Environment

The action, efficacy, and stability of 6-HTN can be influenced by various environmental factors. For instance, the presence of other compounds, such as FAD, in the environment can affect the folding and flavinylation of 6-HTN . Additionally, the pH, temperature, and other physical and chemical conditions of the environment can also impact the action of 6-HTN.

properties

IUPAC Name

6-oxo-1H-pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSATIDEVYRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-thionicotinamide

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